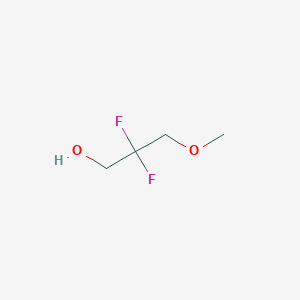

2,2-Difluoro-3-methoxypropan-1-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

2,2-difluoro-3-methoxypropan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8F2O2/c1-8-3-4(5,6)2-7/h7H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVPCFINYDBWLCG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC(CO)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8F2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

126.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1247089-57-1 | |

| Record name | 2,2-difluoro-3-methoxypropan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategic Approaches for 2,2 Difluoro 3 Methoxypropan 1 Ol

Established Synthetic Routes to 2,2-Difluoro-3-methoxypropan-1-ol

Established routes typically rely on commercially available or readily synthesized precursors, focusing on the sequential installation of the required functional groups.

A logical and common strategy for synthesizing this compound involves starting with a precursor that already contains the gem-difluoro group. A prime candidate for such a precursor is 2,2-difluoro-1,3-propanediol. The synthesis would then proceed by selective mono-methylation of one of the primary hydroxyl groups.

The challenge in this approach lies in achieving selective mono-etherification over di-etherification. This can be controlled by using a stoichiometric amount of a methylating agent in the presence of a base. For instance, reacting 2,2-difluoro-1,3-propanediol with one equivalent of sodium hydride (NaH) would generate the mono-alkoxide, which can then be treated with a methylating agent like methyl iodide (CH₃I) or dimethyl sulfate (B86663) ((CH₃)₂SO₄).

Alternatively, one of the hydroxyl groups can be protected, the other methylated, and the protecting group subsequently removed. A more efficient method involves activating one hydroxyl group to make it a better leaving group, for example, by converting it to a trifluoromethanesulfonate (B1224126) (triflate, -OTf). The triflate is an excellent leaving group, and its displacement with a methoxide (B1231860) source (e.g., sodium methoxide, NaOCH₃) would yield the target ether. This route offers high efficiency and predictability.

Etherification is a key step in many proposed syntheses of this compound. The Williamson ether synthesis is a classic and applicable method. This involves the deprotonation of a suitable alcohol precursor to form an alkoxide, followed by reaction with a methyl halide.

A relevant analogue synthesis is the preparation of 3-methoxy-1-propanol (B72126) from 1,3-propanediol (B51772). google.com In this process, 1,3-propanediol is treated with a base like potassium hydroxide (B78521) to form the monopotassium alkoxide, which is then alkylated with methyl chloride. google.com A similar strategy could be employed starting from 2,2-difluoro-1,3-propanediol.

The reaction conditions for such an etherification would be critical. The choice of base, solvent, and temperature would need to be optimized to favor the formation of the desired mono-methoxy product and minimize the formation of the dimethoxypropane byproduct.

Advanced Fluorination Techniques Applicable to this compound Synthesis

Modern fluorination chemistry offers powerful tools for introducing fluorine atoms into organic molecules with high precision. These methods can be applied to synthesize the target compound by creating the C-F bonds at a suitable stage.

Geminal difluorination involves the replacement of two single bonds on one carbon atom with two C-F bonds. A common method is deoxofluorination, which converts a carbonyl group (C=O) into a difluoromethylene group (CF₂).

To apply this to the synthesis of this compound, one could start with a keto-alcohol precursor, such as 3-methoxy-2-oxopropan-1-ol or a protected version thereof. This keto-precursor would then be treated with a deoxofluorinating agent. Common reagents for this transformation include diethylaminosulfur trifluoride (DAST) and its more thermally stable analogue, bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor). organic-chemistry.org These reagents are effective for converting ketones into the corresponding gem-difluorides. organic-chemistry.org

Another approach is desulfurative fluorination, where a dithioketal (formed from a ketone) is converted to the gem-difluoro compound using reagents like bromine trifluoride or an N-haloimide in the presence of a fluoride (B91410) source.

The two primary strategies for forming carbon-fluorine bonds are nucleophilic and electrophilic fluorination. alfa-chemistry.comtcichemicals.com

Nucleophilic Fluorination involves a fluoride ion (F⁻) acting as a nucleophile to displace a leaving group. alfa-chemistry.comtcichemicals.com This is a widely used method, often employing sources like potassium fluoride (KF) or cesium fluoride (CsF). alfa-chemistry.com For the synthesis of this compound, a potential precursor could be a propanol (B110389) derivative with two leaving groups on the C2 carbon, such as 2,2-dichloro-3-methoxypropan-1-ol. Reaction with a nucleophilic fluoride source could then yield the desired product via a double substitution reaction.

Electrophilic Fluorination uses a reagent that delivers an electrophilic fluorine atom ("F⁺") to a nucleophilic carbon center, such as an enolate or an enol ether. wikipedia.org Reagents like Selectfluor (F-TEDA-BF₄) and N-fluorobenzenesulfonimide (NFSI) are common sources of electrophilic fluorine. alfa-chemistry.comwikipedia.org A synthetic strategy could involve creating an enol ether or enolate from a β-hydroxy ketone precursor, which is then reacted with an electrophilic fluorinating agent twice to install the gem-difluoro group. Electrophilic fluorination is often highly selective and can be performed under milder conditions than many nucleophilic methods. alfa-chemistry.com

Asymmetric Synthesis and Stereochemical Control in this compound and Analogues

While this compound itself is achiral, the introduction of substituents can create stereocenters, making asymmetric synthesis a relevant consideration for producing chiral analogues. The principles of stereochemical control are crucial in medicinal chemistry, where the biological activity of enantiomers can differ significantly.

Strategies for the asymmetric synthesis of fluorinated molecules, which could be adapted for analogues of this compound, include:

Catalytic Asymmetric Hydrogenation: This method can be used to create chiral centers by the stereoselective reduction of a double bond in a prochiral substrate using a chiral catalyst. nih.gov

Enzymatic Reactions: Enzymes can offer high enantioselectivity. For instance, enzymatic hydrolysis of a racemic mixture of esters can selectively hydrolyze one enantiomer, allowing for the separation of the two. nih.govresearchgate.net

Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to the substrate to direct a reaction stereoselectively. After the desired transformation, the auxiliary is removed.

Organocatalysis: The use of small, chiral organic molecules as catalysts has emerged as a powerful tool in asymmetric synthesis. mdpi.com For example, chiral Cinchona alkaloids or proline derivatives have been used to catalyze enantioselective reactions to produce chiral fluorinated compounds. nih.govresearchgate.netmdpi.com

These asymmetric strategies are vital for creating libraries of structurally diverse and stereochemically pure fluorinated compounds for various applications, including drug discovery. nih.gov

Enantioselective and Diastereoselective Synthetic Pathways

Currently, there is a lack of published research specifically detailing the enantioselective or diastereoselective synthesis of this compound. However, established principles in asymmetric synthesis can be applied to devise potential routes.

One theoretical approach involves the asymmetric reduction of a suitable prochiral ketone precursor, such as 2,2-difluoro-3-methoxy-propanal. This reduction could be achieved using chiral reducing agents like those derived from boranes (e.g., Corey-Bakshi-Shibata catalyst) or through catalytic hydrogenation with a chiral catalyst. The success of such a strategy would depend on the facial selectivity of the hydride attack on the carbonyl group, which would be influenced by the steric and electronic properties of the adjacent difluoromethylene and methoxy (B1213986) groups.

Another potential pathway is the nucleophilic addition of a difluoromethyl group to a chiral aldehyde. For instance, the reaction of a chiral α-methoxyacetaldehyde derivative with a difluoromethylide equivalent could, in principle, lead to the desired product. The stereochemical outcome would be dictated by the inherent facial bias of the chiral aldehyde (a Cram-chelation or Felkin-Anh model could be predictive) or by the use of a chiral ligand on the difluoromethylide reagent.

Chiral Pool Approaches and Auxiliary-Mediated Synthesis

The use of the chiral pool, which utilizes readily available enantiopure starting materials from nature, offers another strategic avenue. A plausible starting material could be a derivative of a simple chiral hydroxy acid, such as lactic acid or glyceric acid. For example, the carboxylate of a protected (R)- or (S)-3-methoxy-2-hydroxypropanoic acid could be a precursor. The transformation of the carboxylic acid functionality into a difluoromethyl group is a key challenge in this approach and would likely involve multiple steps, including reduction and subsequent fluorination reactions.

Auxiliary-mediated synthesis provides a powerful tool for controlling stereochemistry. In this approach, a chiral auxiliary is temporarily attached to a prochiral substrate to direct a subsequent stereoselective transformation. For the synthesis of this compound, one could envision attaching a chiral auxiliary to a molecule containing the core methoxy-propanol skeleton. For example, an achiral 3-methoxyprop-2-en-1-ol (B12340310) could be derivatized with a chiral auxiliary. Subsequent difluorination of the double bond, for instance via a stereoselective electrophilic fluorination, could be directed by the chiral auxiliary. The final step would involve the removal of the auxiliary to yield the enantiomerically enriched target compound.

Table 1: Theoretical Stereoselective Synthetic Strategies

| Strategy | Precursor Example | Key Transformation | Stereocontrol Element |

| Asymmetric Reduction | 2,2-difluoro-3-methoxy-propanal | Ketone reduction | Chiral reducing agent or catalyst |

| Nucleophilic Addition | Chiral α-methoxyacetaldehyde | Addition of a difluoromethylide | Substrate control or chiral ligand |

| Chiral Pool | (R)- or (S)-3-methoxy-2-hydroxypropanoic acid derivative | Carboxylate to difluoromethyl conversion | Inherent chirality of starting material |

| Auxiliary-Mediated | Achiral 3-methoxyprop-2-en-1-ol with chiral auxiliary | Stereoselective difluorination | Chiral auxiliary |

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles is paramount in modern synthetic chemistry to minimize environmental impact. While specific studies on the green synthesis of this compound are not available, general principles can be considered.

Atom Economy and Sustainable Methodologies

Atom economy is a measure of the efficiency of a chemical reaction in converting reactants to the desired product. Syntheses with high atom economy are preferred as they generate less waste. For the synthesis of this compound, reactions that involve additions or rearrangements would generally have higher atom economy than those involving substitutions or the use of protecting groups, which generate stoichiometric byproducts.

For instance, a hypothetical direct difluorination of a C-H bond adjacent to the methoxy group in 3-methoxypropan-1-ol would be highly atom-economical. However, such a transformation is currently a significant challenge in synthetic chemistry. More practically, catalytic methods, where a small amount of a catalyst can facilitate a large number of transformations, are inherently more sustainable than stoichiometric reactions.

Solvent Selection and Waste Minimization in Difluorinated Alcohol Synthesis

The choice of solvent is a critical aspect of green chemistry. Ideally, solvents should be non-toxic, renewable, and easily recyclable. For the synthesis of difluorinated alcohols, the choice of solvent can also influence reactivity and selectivity. Fluorinated solvents themselves, while often effective for dissolving fluorinated compounds, can have environmental concerns regarding their persistence. Therefore, exploring alternative, greener solvents is crucial.

Waste minimization strategies involve not only improving reaction efficiency but also considering the entire process, including workup and purification. The use of catalytic methods, as mentioned, reduces waste from reagents. Furthermore, designing synthetic routes that avoid the need for extensive purification steps, such as chromatography, can significantly reduce solvent usage and waste generation. This could involve telescoping reactions, where multiple synthetic steps are performed in a single pot without isolation of intermediates.

Table 2: Application of Green Chemistry Principles

| Principle | Application in Synthesis of this compound |

| Atom Economy | Prioritizing addition and rearrangement reactions over substitution and protection/deprotection steps. |

| Sustainable Methodologies | Development of catalytic methods for fluorination and other key transformations. |

| Solvent Selection | Utilizing greener solvents such as water, supercritical fluids, or biomass-derived solvents where feasible. |

| Waste Minimization | Designing convergent and telescoped reaction sequences to reduce purification steps and solvent use. |

Chemical Reactivity and Mechanistic Investigations of 2,2 Difluoro 3 Methoxypropan 1 Ol

Reaction Pathways and Transformation Chemistry of the Difluorinated Alcohol Moiety

The reactivity of the difluorinated alcohol portion of 2,2-difluoro-3-methoxypropan-1-ol is primarily dictated by the primary alcohol (-CH₂OH) group, significantly influenced by the adjacent gem-difluoro (CF₂) group.

Oxidation and Reduction Reactions

Primary alcohols are readily oxidized to aldehydes and subsequently to carboxylic acids under appropriate conditions. For this compound, oxidation would yield 2,2-difluoro-3-methoxypropanal and further to 2,2-difluoro-3-methoxypropanoic acid. Common oxidizing agents for the conversion of primary alcohols to aldehydes include pyridinium (B92312) chlorochromate (PCC) and Dess-Martin periodinane. Stronger oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid would likely lead to the carboxylic acid.

Conversely, the reduction of the alcohol moiety is not a typical transformation unless it is first converted to a better leaving group, such as a tosylate or mesylate, followed by reaction with a hydride reagent like lithium aluminum hydride (LiAlH₄).

Table 1: Expected Oxidation Products of this compound

| Starting Material | Oxidizing Agent | Expected Product |

| This compound | Pyridinium chlorochromate (PCC) | 2,2-Difluoro-3-methoxypropanal |

| This compound | Potassium permanganate (KMnO₄) | 2,2-Difluoro-3-methoxypropanoic acid |

Derivatization of the Hydroxyl Group

The hydroxyl group of this compound is expected to undergo typical reactions of primary alcohols to form esters, ethers, and other derivatives.

Esterification: Reaction with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) under acidic or basic conditions would yield the corresponding esters. For example, reaction with acetic anhydride (B1165640) would produce 2,2-difluoro-3-methoxypropyl acetate.

Etherification: The Williamson ether synthesis, involving deprotonation of the alcohol with a strong base (e.g., sodium hydride) followed by reaction with an alkyl halide, would form a new ether linkage. For instance, reaction with methyl iodide after deprotonation would yield 1,3-dimethoxy-2,2-difluoropropane.

Reactivity of the Methoxy (B1213986) Ether Linkage in this compound

The methoxy group (-OCH₃) in this compound represents a stable ether linkage.

Cleavage and Formation Reactions of the Ether Bond

Ether cleavage typically requires harsh conditions, such as treatment with strong acids like hydroiodic acid (HI) or hydrobromic acid (HBr). wikipedia.orglibretexts.orgmasterorganicchemistry.commasterorganicchemistry.comorganic-chemistry.org In the case of this compound, cleavage of the C-O bond of the ether would likely occur via an Sₙ2 mechanism, where the iodide or bromide ion attacks the less sterically hindered methyl group, yielding methanol (B129727) and 2,2-difluoro-1,3-propanediol. masterorganicchemistry.com

The formation of the methoxy ether linkage in this compound likely involves the reaction of a suitable precursor, such as 2,2-difluoro-1,3-propanediol, with a methylating agent. google.comgoogle.com

Intermolecular Interactions Involving the Ether Group

The oxygen atom of the methoxy group can act as a hydrogen bond acceptor, influencing the compound's physical properties and its interactions with other molecules in solution. In protic solvents, the ether oxygen can form hydrogen bonds with solvent molecules.

Role of Fluorine Atoms in Modulating Reactivity and Selectivity

The two fluorine atoms on the carbon adjacent to the alcohol and ether functionalities play a crucial role in the molecule's reactivity.

The presence of the gem-difluoro group can also impact the stereochemical outcome of reactions at the adjacent carbinol center, although specific studies on this compound are lacking. In general, fluorinated compounds can exhibit unique reactivity patterns compared to their non-fluorinated counterparts. nih.gov For instance, the fluorine atoms can influence the conformation of the molecule, which in turn can affect the accessibility of reactive sites.

Electronic Effects of Geminal Difluorination on Neighboring Functional Groups

The introduction of two fluorine atoms onto the same carbon atom (a geminal difluoride) in this compound significantly alters the molecule's electronic properties. This is primarily due to the strong electronegativity of fluorine, which exerts a powerful electron-withdrawing inductive effect (-I effect). nih.gov This effect propagates through the carbon skeleton, influencing the adjacent hydroxyl (-OH) and methoxy (-OCH₃) functional groups.

Table 1: Comparison of pKa Values for Ethanol and Fluorinated Ethanols

| Compound | Structure | pKa |

|---|---|---|

| Ethanol | CH₃CH₂OH | ~16.0 |

| 2-Fluoroethanol (B46154) | FCH₂CH₂OH | ~14.4 |

| 2,2-Difluoroethanol | F₂CHCH₂OH | ~13.3 |

| 2,2,2-Trifluoroethanol | F₃CCH₂OH | ~12.4 |

This table illustrates the cumulative inductive effect of fluorine atoms on alcohol acidity. Each additional fluorine atom lowers the pKa, indicating a stronger acid. vanderbilt.edu

Furthermore, the electron-withdrawing nature of the gem-difluoro group reduces the electron density on both the hydroxyl and methoxy oxygen atoms. This decreased electron density, or reduced Lewis basicity, means these oxygen atoms are less effective at donating their lone pairs to Lewis acids. nih.gov This has significant implications for reactions that require activation by a Lewis acid catalyst. bohrium.comnih.gov

Steric Effects and Conformational Preferences Influenced by Fluorine

The presence of the geminal difluoride group in this compound introduces specific steric and conformational effects. While a single fluorine atom is relatively small, the presence of two on the same carbon creates localized steric hindrance that can influence reaction rates at adjacent centers. ncert.nic.inlibretexts.org

A more subtle but critical influence is the gauche effect. wikipedia.orgquora.com In many alkanes, bulky substituents prefer to be in an anti conformation (180° dihedral angle) to minimize steric strain. libretexts.org However, for vicinal carbons bearing highly electronegative substituents like fluorine, a gauche conformation (approx. 60° dihedral angle) is often more stable. wikipedia.orgresearchgate.net This phenomenon is primarily explained by hyperconjugation, where there is a stabilizing donation of electron density from a C−H σ bonding orbital into an adjacent, low-lying C−F σ* antibonding orbital. wikipedia.orgresearchgate.netstackexchange.com This overlap is maximized in the gauche arrangement.

For this compound, this effect would influence the rotational preferences around the C1-C2 and C2-C3 bonds. The molecule will adopt conformations that balance traditional steric repulsions with these stabilizing electronic interactions. For instance, in the structurally related 1,2-difluoroethane, the gauche conformer is more stable than the anti conformer. wikipedia.org A similar preference, influenced by both the hydroxyl and methoxy groups, would be expected to dictate the most stable three-dimensional shape of this compound.

Table 2: Conformational Effects in Substituted Ethanes

| Compound | Most Stable Conformation | Primary Reason |

|---|---|---|

| Butane | Anti | Steric Hindrance |

| 1,2-Difluoroethane | Gauche | Hyperconjugation (Gauche Effect) wikipedia.orgresearchgate.net |

| Ethylene Glycol | Gauche | Intramolecular Hydrogen Bonding |

Comparison of the dominant conformational effects in simple substituted ethanes.

Elucidation of Reaction Mechanisms (e.g., Radical Mechanisms, Sₙ2, Lewis Acid Catalysis)

The reactivity of this compound is dictated by the interplay of the electronic and steric factors discussed above.

Sₙ2 Reactions: The primary alcohol group can undergo Sₙ2 (bimolecular nucleophilic substitution) reactions after activation. youtube.commasterorganicchemistry.com For example, the hydroxyl group can be converted into a better leaving group, such as a tosylate. youtube.com However, the rate of a subsequent Sₙ2 reaction at the C1 carbon would be influenced by the adjacent CF₂ group. While the strong inductive effect increases the electrophilicity of the C1 carbon, making it more susceptible to nucleophilic attack, the steric bulk of the CF₂ group at the β-position can hinder the approach of the nucleophile, potentially slowing the reaction compared to a non-fluorinated analog. youtube.com Sₙ2 reactions proceed via a backside attack, and significant steric hindrance at the adjacent carbon can impede access to the reaction center. libretexts.orgmasterorganicchemistry.com

Lewis Acid Catalysis: Reactions involving the coordination of a Lewis acid to either the hydroxyl or methoxy oxygen are common for alcohols and ethers. youtube.com Lewis acids can activate the alcohol for substitution or elimination reactions. bohrium.comnih.gov However, as noted in section 3.3.1, the gem-difluoro group reduces the Lewis basicity of the oxygen atoms. This means that stronger Lewis acids or harsher reaction conditions may be required to achieve effective catalysis compared to non-fluorinated substrates. nih.govrsc.org For example, in deoxyfluorination reactions of alcohols, Lewis acid catalysis is often employed to facilitate the process. bohrium.comnih.gov

Radical Mechanisms: The presence of fluorine atoms can also influence radical reactions. Alkoxy radicals can be generated from alcohols using methods like visible-light photoredox catalysis. nih.gov These radicals can then undergo further reactions, such as intramolecular hydrogen atom transfer (HAT). nih.gov In the case of this compound, an alkoxy radical formed at the oxygen could potentially abstract a hydrogen atom from the methoxy group's methyl carbon. The stability of the resulting radical species would be a key determinant of the reaction pathway. While there is limited specific data on this molecule, studies on similar fluorinated compounds are an active area of research. acs.org

Spectroscopic Characterization and Advanced Analytical Techniques for 2,2 Difluoro 3 Methoxypropan 1 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms.

The analysis of 2,2-Difluoro-3-methoxypropan-1-ol using ¹H, ¹³C, and ¹⁹F NMR spectroscopy provides distinct signals that correspond to the different types of hydrogen, carbon, and fluorine atoms within the molecule.

¹H NMR: The proton NMR spectrum is expected to show signals for the hydroxyl proton (-OH), the methylene (B1212753) protons adjacent to the hydroxyl group (-CH₂OH), the methoxy (B1213986) protons (-OCH₃), and the methylene protons adjacent to the methoxy group (-CH₂O-). The chemical shifts of these protons are influenced by the electronegativity of the neighboring atoms, particularly the fluorine and oxygen atoms.

¹³C NMR: The carbon NMR spectrum will display distinct peaks for each of the four carbon atoms in the molecule: the carbon of the primary alcohol (-CH₂OH), the quaternary carbon bonded to the two fluorine atoms (CF₂), the carbon of the methoxy ether (-OCH₂-), and the methyl carbon of the methoxy group (-OCH₃). The presence of the two electronegative fluorine atoms will cause a significant downfield shift for the CF₂ carbon.

¹⁹F NMR: The fluorine NMR spectrum is a powerful tool for characterizing fluorinated organic compounds. For this compound, a single signal is expected, as the two fluorine atoms are chemically equivalent. The chemical shift and coupling patterns in the ¹⁹F NMR spectrum provide definitive evidence for the geminal difluoro arrangement.

Table 1: Predicted NMR Data for this compound

| Nucleus | Functional Group | Predicted Chemical Shift (ppm) | Multiplicity |

| ¹H | -OH | Variable | Singlet |

| ¹H | -CH₂OH | ~3.8 | Triplet |

| ¹H | -CH₂O- | ~3.6 | Triplet |

| ¹H | -OCH₃ | ~3.4 | Singlet |

| ¹³C | -CH₂OH | ~65 | Triplet |

| ¹³C | CF₂ | ~120 | Triplet |

| ¹³C | -OCH₂- | ~75 | Triplet |

| ¹³C | -OCH₃ | ~60 | Quartet |

| ¹⁹F | CF₂ | Dependent on standard | Triplet |

To further confirm the structural assignments and understand the spatial relationships between atoms, advanced 2D NMR techniques are employed.

COSY (Correlation Spectroscopy): This experiment reveals scalar couplings between protons, typically those on adjacent carbon atoms. For this compound, COSY would show a correlation between the -CH₂OH protons and the -CH₂O- protons, confirming their connectivity through the C-C bond.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the signals of the directly attached carbon atoms. HSQC is invaluable for definitively assigning the ¹³C NMR peaks based on the known ¹H NMR assignments. For instance, it would show a cross-peak between the -CH₂OH proton signal and the corresponding carbon signal.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons, regardless of whether they are bonded. This can be useful in determining the preferred conformation of the molecule in solution.

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Conformational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. These spectra are highly specific and serve as a molecular fingerprint, allowing for the identification of key functional groups.

IR Spectroscopy: The IR spectrum of this compound is expected to show a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol group. Strong C-O stretching bands for the alcohol and ether functionalities would appear in the 1000-1300 cm⁻¹ region. The C-F stretching vibrations typically occur in the 1000-1400 cm⁻¹ range and can be quite intense.

Raman Spectroscopy: While IR spectroscopy is sensitive to changes in dipole moment, Raman spectroscopy is sensitive to changes in polarizability. The C-F bonds, which can be strong absorbers in the IR, may show weaker signals in the Raman spectrum. Conversely, the C-C backbone vibrations may be more prominent in the Raman spectrum.

Table 2: Key Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| -OH | O-H Stretch | 3200-3600 (broad) |

| C-H | C-H Stretch | 2850-3000 |

| C-O | C-O Stretch (Alcohol) | 1000-1260 |

| C-O | C-O Stretch (Ether) | 1000-1300 |

| C-F | C-F Stretch | 1000-1400 |

Mass Spectrometry (MS) in Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. sigmaaldrich.com It also provides information about the structure through the analysis of fragmentation patterns.

The mass spectrum of this compound would show a molecular ion peak ([M]⁺) corresponding to its molecular weight. High-resolution mass spectrometry (HRMS) can provide the exact mass, allowing for the unambiguous determination of the molecular formula, C₄H₈F₂O₂. uni.lu

The fragmentation pattern is a result of the molecule breaking apart in the mass spectrometer. Common fragmentation pathways for this molecule would likely involve the loss of small, stable neutral molecules or radicals such as:

Loss of a water molecule (H₂O) from the alcohol.

Loss of a methoxy radical (•OCH₃).

Cleavage of the C-C bonds, leading to various smaller charged fragments.

Analysis of these fragment ions helps to piece together the structure of the original molecule. uni.lu

Table 3: Predicted Mass Spectrometry Data for this compound

| Ion | m/z (mass-to-charge ratio) | Possible Identity |

| [M+H]⁺ | 127.0565 | Protonated Molecular Ion |

| [M+Na]⁺ | 149.0384 | Sodiated Molecular Ion |

| [M-H]⁻ | 125.0419 | Deprotonated Molecular Ion |

Computational and Theoretical Studies on 2,2 Difluoro 3 Methoxypropan 1 Ol

Quantum Chemical Calculations (e.g., DFT, Ab Initio) for Electronic Structure and Reactivity

Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, are fundamental to understanding the electronic structure and reactivity of 2,2-Difluoro-3-methoxypropan-1-ol. While specific studies on this exact molecule are not prevalent in the literature, the principles from computational studies on analogous fluorinated and oxygenated compounds can be applied.

DFT methods, particularly with hybrid functionals like B3LYP, are often employed to balance computational cost and accuracy for molecules of this size. acs.orgacs.org These calculations can determine optimized molecular geometries, electron distribution, and frontier molecular orbitals (HOMO and LUMO), which are crucial for predicting reactivity. For instance, the highly electronegative fluorine atoms are expected to significantly influence the electron density distribution, creating partial positive charges on the adjacent carbon atoms and affecting the acidity of the hydroxyl proton.

Ab initio methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, offer higher levels of accuracy, albeit at a greater computational expense. nasa.govarxiv.org These methods are valuable for benchmarking DFT results and for systems where electron correlation effects are particularly important. A computational study on fluorinated dimethyl ethers using MP2 has provided insights into proton affinities and geometric changes upon protonation, which are relevant to the ether linkage in this compound. nasa.gov

The following table outlines typical computational methods that could be applied to study this compound:

| Computational Method | Typical Application | Basis Set Example | Anticipated Insights |

| Density Functional Theory (DFT) | Geometry optimization, electronic properties, reaction pathways | 6-311+G(d,p) | Electron density distribution, HOMO-LUMO gap, reactivity indicators |

| Møller-Plesset Perturbation Theory (MP2) | More accurate energy calculations, intermolecular interactions | aug-cc-pVTZ | Refined energetics for conformational analysis and reaction barriers |

| Coupled Cluster (CC) | High-accuracy benchmark calculations | cc-pVQZ | "Gold standard" energies for key structures |

Conformational Analysis and Intramolecular Interactions

The presence of multiple rotatable bonds and polar functional groups in this compound suggests a complex conformational landscape governed by subtle intramolecular interactions.

A key feature of interest in fluorinated alcohols is the potential for intramolecular hydrogen bonding between the hydroxyl group and a fluorine atom (OH···F). nih.gov In analogous molecules like 2-fluoroethanol (B46154), the gauche conformation is stabilized by such an interaction. doubtnut.comdoubtnut.comyoutube.com For this compound, a five-membered ring could be formed through an intramolecular hydrogen bond between the hydroxyl proton and one of the fluorine atoms.

Computational studies on γ-fluorinated alcohols have shown that the strength of these OH···F interactions is highly dependent on the molecular conformation and substitution pattern. nih.gov DFT calculations, combined with methods like Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analysis, can be used to identify and characterize these weak hydrogen bonds. researchgate.netmdpi.comnih.gov The existence of such a bond would significantly influence the preferred conformation and could have implications for the molecule's physical properties and reactivity.

The rotation around the C-C and C-O bonds in this compound leads to various rotational isomers (rotamers). Computational methods can be used to calculate the potential energy surface for these rotations and identify the energy minima corresponding to stable conformers and the transition states that represent the barriers to rotation. researchgate.netacs.org

Studies on similar molecules, such as 2-fluoroethanol and fluorinated ethers, have shown that the presence of fluorine atoms can significantly affect rotational barriers. aip.orgnih.gov For this compound, the rotation around the C1-C2 bond would be particularly interesting due to the interplay between the bulky methoxy (B1213986) group, the hydroxyl group, and the two fluorine atoms. The relative energies of the different conformers (e.g., anti vs. gauche arrangements of the functional groups) would be determined by a combination of steric hindrance and attractive interactions like the aforementioned OH···F hydrogen bond.

Reaction Mechanism Predictions and Transition State Analysis

For example, a likely synthesis route could involve the reduction of a corresponding 2,2-difluoro-3-methoxypropanoate ester. DFT calculations could be used to model the reaction pathway of this reduction using a hydride reagent like sodium borohydride. Such a study would involve locating the transition state for the nucleophilic attack of the hydride on the carbonyl carbon and calculating the activation energy. This would provide insights into the reaction kinetics and potential side reactions.

Computational studies on the reactions of other fluorinated compounds, such as the reaction of fluorine atoms with acetone (B3395972) or the functionalization of quinolinones in fluorinated alcohol solvents, provide a framework for how such investigations could be approached. researchgate.netacs.org These studies highlight the importance of considering the role of the solvent and the specific electronic effects of the fluorine substituents. acs.org

Molecular Dynamics Simulations and Computational Modeling

Molecular dynamics (MD) simulations can provide insights into the dynamic behavior of this compound in different environments, such as in solution or at interfaces. acs.org By simulating the movement of atoms over time, MD can be used to explore conformational changes, solvent interactions, and transport properties.

For this compound, MD simulations could be used to:

Study its hydration structure and the influence of the fluorine atoms on the surrounding water network. nih.gov

Investigate its behavior in a lipid bilayer, which could be relevant for understanding its interactions with biological membranes. nih.gov

Predict physical properties like density and diffusion coefficients in various solvents.

The development of accurate force fields for fluorinated molecules is crucial for obtaining reliable MD simulation results. nih.gov Computational studies on fluorinated ethers and alcohols have demonstrated the utility of MD in understanding solvation structures and interactions in complex systems. nih.govrsc.orgarxiv.org

Spectroscopic Property Prediction (e.g., NMR chemical shifts, vibrational frequencies)

Computational methods are widely used to predict spectroscopic properties, which can be invaluable for interpreting experimental data and confirming molecular structures.

For this compound, DFT calculations can be used to predict its ¹H, ¹³C, and ¹⁹F NMR chemical shifts. The prediction of ¹⁹F NMR spectra is particularly important for organofluorine compounds. numberanalytics.com Several studies have focused on developing and benchmarking computational methods, often using DFT with functionals like B3LYP or ωB97XD, to accurately predict ¹⁹F chemical shifts. rsc.orgnih.govacs.orgacs.org These predictions, when compared with experimental spectra, can help in the assignment of signals to specific fluorine atoms in the molecule.

Similarly, the vibrational frequencies of this compound can be calculated and compared to experimental infrared (IR) and Raman spectra. The calculated frequencies can aid in the assignment of vibrational modes. For example, the O-H stretching frequency would be sensitive to the presence of an intramolecular OH···F hydrogen bond; a red shift (lower frequency) compared to a non-hydrogen-bonded conformer would be expected.

The following table summarizes the types of spectroscopic data that can be predicted computationally for this compound:

| Spectroscopic Property | Computational Method | Predicted Data | Application |

| NMR Chemical Shifts (¹H, ¹³C, ¹⁹F) | GIAO-DFT | Chemical shifts (δ) in ppm | Structural elucidation and assignment of experimental spectra. rsc.orgnih.gov |

| NMR Spin-Spin Coupling Constants | DFT | J-couplings in Hz | Detailed structural analysis, including conformational information. |

| Vibrational Frequencies | DFT | Wavenumbers (cm⁻¹) and IR/Raman intensities | Assignment of experimental vibrational spectra, identification of functional groups and hydrogen bonding. |

Applications and Role of 2,2 Difluoro 3 Methoxypropan 1 Ol As a Chemical Building Block

Strategic Intermediate in Organic Synthesis

In the realm of organic chemistry, 2,2-Difluoro-3-methoxypropan-1-ol is a key player, enabling the construction of intricate molecular frameworks that would be challenging to assemble otherwise.

The hydroxyl and methoxy (B1213986) groups of this compound provide reactive sites for further chemical transformations. The primary alcohol function can be readily oxidized to an aldehyde or carboxylic acid, or it can be used in coupling reactions to form larger molecules. The methoxy group, while generally more stable, can be cleaved under specific conditions to yield a diol, which can then be further functionalized.

This reactivity allows chemists to use this compound as a starting point for the synthesis of a diverse array of other fluorinated compounds. For instance, it can be a precursor to other fluorinated alcohols with different substitution patterns or to various fluorinated ethers through reactions at the hydroxyl group. The introduction of the difluoromethyl group is often a key step in modifying the properties of a molecule, and this compound provides a convenient way to achieve this.

Table 1: Related Fluorinated and Non-Fluorinated Propanols and their Derivatives

| Compound Name | CAS Number | Molecular Formula | Key Features |

| 2,2-Difluoro-1-propanol | 33420-52-9 | C₃H₆F₂O | A related difluorinated alcohol with a terminal difluoro group. sigmaaldrich.com |

| 1,3-Difluoro-2-propanol (B128796) | Not specified | C₃H₆F₂O | A structural isomer used as a metabolic poison and rodenticide. nih.govwikipedia.org |

| 3,3-Difluoro-2,2-dimethyl-propan-1-ol | 2098097-57-3 | C₅H₁₀F₂O | A difluorinated alcohol with a neopentyl-like structure. manchesterorganics.com |

| 3-Methoxy-1-propanol (B72126) | 1589-49-7 | C₄H₁₀O₂ | The non-fluorinated analog of the title compound. nih.govsigmaaldrich.com |

| 2,2-Difluoro-1,3-dimethoxypropane | Not specified | C₅H₁₀F₂O₂ | The ether derivative of the title compound. nih.gov |

| 2-(3-Methoxypropoxy)propan-1-ol | Not specified | C₇H₁₆O₃ | An ether containing the 3-methoxypropoxy structural unit. nih.gov |

This table is for illustrative purposes and showcases related structures to highlight the chemical space around this compound.

Organic synthesis procedures often rely on building blocks that can be reliably and selectively incorporated into a growing molecular chain. This compound, with its defined stereochemistry and reactive handles, fits this role well. It can be used in multi-step syntheses to construct complex natural products, pharmaceuticals, and other high-value chemical entities.

Contributions to Materials Science

The unique properties imparted by fluorine atoms make this compound a valuable precursor in the development of advanced materials with tailored characteristics.

Fluoropolymers are a class of polymers known for their exceptional chemical resistance, thermal stability, and low surface energy. These properties make them indispensable in a wide range of applications, from non-stick coatings to high-performance seals and membranes.

This compound can serve as a monomer or a precursor to monomers for the synthesis of novel fluoropolymers. By incorporating this building block into a polymer chain, material scientists can fine-tune the properties of the resulting material. The difluoro- and methoxy- functionalities can influence the polymer's solubility, glass transition temperature, and refractive index, opening up possibilities for the creation of new materials with specific performance characteristics.

Organic photovoltaics (OPVs) represent a promising technology for low-cost, flexible, and lightweight solar cells. The efficiency and stability of OPV devices are highly dependent on the molecular structure of the organic semiconductor materials used in the active layer.

The introduction of fluorine atoms into the donor or acceptor materials in OPVs has been shown to be a successful strategy for improving device performance. Fluorination can lower the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which can lead to higher open-circuit voltages. Furthermore, fluorine substitution can influence the molecular packing and morphology of the active layer, which are critical for efficient charge separation and transport.

While direct use of this compound in OPV materials is not extensively documented in publicly available literature, its potential as a building block for synthesizing fluorinated components for OPVs is significant. Its structure provides a scaffold for creating more complex fluorinated molecules that could be incorporated into novel donor or acceptor materials for next-generation organic solar cells.

Applications in Agrochemical and Specialty Chemical Synthesis

The strategic incorporation of fluorine is a well-established approach in the design of modern agrochemicals. Fluorinated compounds often exhibit enhanced biological activity and improved metabolic stability, leading to more effective and selective pesticides and herbicides. For example, the pesticide Gliftor contains 1,3-difluoro-2-propanol as a major ingredient. nih.gov

This compound can be utilized as a key intermediate in the synthesis of new agrochemical candidates. By incorporating the difluoromethoxypropyl moiety into a potential active ingredient, chemists can explore how this specific structural feature modulates the compound's efficacy, selectivity, and environmental fate.

In the broader specialty chemicals market, this compound can be used to synthesize a variety of fluorinated molecules for niche applications. These could include specialized solvents, surfactants, or additives where the unique properties of the difluoromethoxypropyl group are advantageous.

Utilization in Medicinal Chemistry: Synthesis of Active Pharmaceutical Intermediates

The primary application of this compound in medicinal chemistry lies in its use as a versatile building block for the synthesis of active pharmaceutical intermediates (APIs). Its bifunctional nature, possessing both a hydroxyl group and a methoxy-terminated difluoroalkyl chain, allows for its facile incorporation into a wide range of molecular scaffolds through various chemical transformations.

Design and Synthesis of Derivatives Incorporating the this compound Moiety

The design of derivatives incorporating the this compound moiety is often driven by the desire to introduce a metabolically stable, lipophilic, and conformationally constrained element into a larger molecule. The hydroxyl group of this compound serves as a convenient handle for derivatization, allowing it to be converted into a variety of functional groups suitable for coupling reactions.

For instance, the alcohol can be oxidized to the corresponding aldehyde or carboxylic acid, which can then participate in reactions such as reductive amination, amidation, or esterification. Alternatively, the hydroxyl group can be activated, for example, by conversion to a mesylate or tosylate, to facilitate nucleophilic substitution reactions.

A key area where this building block has shown significant promise is in the synthesis of kinase inhibitors, particularly Bruton's tyrosine kinase (BTK) inhibitors. researchgate.netnih.govnih.gov BTK is a crucial enzyme in the B-cell receptor signaling pathway and has emerged as a validated therapeutic target for various B-cell malignancies and autoimmune diseases. researchgate.netnih.gov

In the design of novel BTK inhibitors, the 2,2-difluoro-3-methoxypropyl moiety can be introduced as a side chain attached to a core heterocyclic scaffold, such as a pyrazolopyrimidine. This strategic placement allows the fluorinated tail to occupy a specific pocket within the kinase domain, potentially enhancing binding affinity and selectivity.

While a direct synthesis of a commercial drug candidate starting from this compound is not explicitly detailed in publicly available literature, the structural motif is present in patented pharmaceutical compounds. For example, certain BTK inhibitors feature a side chain that could be retrosynthetically derived from this fluorinated alcohol. The synthesis would likely involve the initial conversion of this compound to a more reactive intermediate, such as an alkyl halide or a sulfonate ester, followed by its coupling to the core heterocyclic structure.

Structure-Activity Relationship (SAR) Studies of Analogues with the Difluorinated Alcohol Core

In the context of kinase inhibitors, SAR studies of analogues bearing the 2,2-difluoro-3-methoxypropyl group would investigate several key aspects:

Binding Affinity and Potency: The gem-difluoro group can act as a hydrogen bond acceptor and engage in favorable interactions with amino acid residues in the kinase's ATP-binding pocket. bohrium.com The methoxy group, in turn, can explore hydrophobic regions of the pocket. SAR studies would systematically vary the length and composition of this side chain to optimize these interactions and maximize inhibitory potency. For instance, comparing the activity of a compound with the 2,2-difluoro-3-methoxypropyl side chain to analogues with a non-fluorinated or monofluorinated chain would elucidate the specific contribution of the gem-difluoro motif.

Selectivity: A major challenge in the development of kinase inhibitors is achieving selectivity for the target kinase over other closely related kinases. The unique conformational constraints and electronic properties imparted by the 2,2-difluoro-3-methoxypropyl group can play a crucial role in achieving selectivity. By fitting into a specific sub-pocket of the target kinase that may not be present or is shaped differently in off-target kinases, this moiety can significantly enhance the selectivity profile of the inhibitor.

Pharmacokinetic Properties: The introduction of fluorine is a well-established strategy to improve the metabolic stability of drug candidates. The strong carbon-fluorine bond is resistant to enzymatic cleavage, which can lead to a longer half-life and improved oral bioavailability. SAR studies would assess how the 2,2-difluoro-3-methoxypropyl group influences key pharmacokinetic parameters such as metabolic clearance, membrane permeability, and plasma protein binding.

While specific, publicly available SAR data for compounds explicitly containing the this compound derived moiety is limited, the general principles of SAR for fluorinated kinase inhibitors provide a strong rationale for its use. The strategic placement of this building block allows for the fine-tuning of a molecule's properties to achieve the desired balance of potency, selectivity, and drug-like characteristics.

Future Research Directions and Perspectives

Development of Novel and Efficient Synthetic Routes

While 2,2-difluoro-3-methoxypropan-1-ol is commercially available, the development of more efficient, scalable, and cost-effective synthetic routes remains a critical area of future research. Current methods may rely on expensive reagents or produce unsatisfactory yields. Future synthetic strategies could focus on:

Catalytic Fluorination: Investigating novel catalysts, particularly those based on abundant and non-toxic metals, for the direct difluorination of propanol (B110389) derivatives.

Flow Chemistry: Developing continuous flow processes for the synthesis of this compound. This approach can offer improved safety, better reaction control, and easier scalability compared to traditional batch methods.

From Readily Available Precursors: Exploring synthetic pathways that utilize inexpensive and readily available starting materials, such as 1,3-propanediol (B51772) or 3-methoxy-1-propanol (B72126). google.com

Exploration of New Reactivity Profiles

The interplay between the hydroxyl, methoxy (B1213986), and particularly the gem-difluoro groups in this compound creates a unique chemical environment that has not been fully explored. The electron-withdrawing nature of the two fluorine atoms is expected to significantly influence the reactivity of the adjacent alcohol. Future research should investigate:

C-F Bond Activation: Developing methods for the selective activation and functionalization of the highly stable C-F bonds. Success in this area would open up a vast new area of chemical transformations.

Bioisosteric Replacement: The difluoromethyl group can act as a "lipophilic bioisostere" of alcohols and thiols, a property that could be exploited in medicinal chemistry. nih.govacs.org Further research could explore its incorporation into biologically active molecules to enhance their properties.

Expansion into Novel Material Science Applications

The inclusion of fluorine in organic molecules is a well-established strategy for modifying material properties. The unique combination of fluorine and ether functionalities in this compound makes it an attractive candidate for the development of new materials. Future research directions include:

Polymer Synthesis: Using this compound as a monomer or an additive in the synthesis of new polymers. The resulting materials could exhibit enhanced thermal stability, chemical resistance, and desirable dielectric properties for applications in electronics and advanced coatings.

Liquid Crystals: Investigating the potential of this compound and its derivatives in the formulation of new liquid crystal materials, where the polarity and steric profile of the molecule can be fine-tuned.

Membrane Technology: Exploring the use of polymers derived from this compound in the fabrication of advanced membranes for gas separation or filtration, leveraging the unique properties imparted by the fluorinated groups.

Advanced Computational Design and Prediction

Computational chemistry provides a powerful lens through which to predict and understand the behavior of molecules, thereby guiding and accelerating experimental work. For this compound, future computational studies could focus on:

Molecular Modeling: Employing methods like Density Functional Theory (DFT) to gain a deeper understanding of its electronic structure, conformational preferences, and reaction mechanisms. emerginginvestigators.org

Property Prediction: Using computational models to predict key physical and chemical properties, such as its partition coefficient and behavior in different solvent environments. tandfonline.comnih.gov This can help to screen for potential applications before undertaking extensive experimental work.

Force Field Development: Creating accurate force fields for molecular dynamics simulations of systems containing this compound. tandfonline.com This would enable the simulation of its interactions with other molecules, such as in biological systems or material interfaces.

Below is an interactive data table summarizing some predicted properties of this compound.

| Property | Value | Source |

| Molecular Formula | C4H8F2O2 | PubChemLite uni.lu |

| Monoisotopic Mass | 126.04923 Da | PubChemLite uni.lu |

| XlogP (predicted) | 0.1 | PubChemLite uni.lu |

| InChIKey | CVPCFINYDBWLCG-UHFFFAOYSA-N | Sigma-Aldrich sigmaaldrich.com |

Role in Emerging Technologies and Interdisciplinary Research

The unique properties of this compound position it as a candidate for use in a range of emerging technologies that often lie at the intersection of different scientific disciplines.

Energy Storage: The polarity and stability of fluorinated compounds make them interesting components for electrolytes in advanced battery technologies. Future research could explore the use of this compound or its derivatives as co-solvents or additives in lithium-ion or next-generation batteries to improve safety and performance.

Biomedical Applications: Given the prevalence of fluorinated compounds in pharmaceuticals and diagnostic agents, this molecule could serve as a valuable building block. acs.org Its potential as a precursor for new positron emission tomography (PET) imaging agents or as a component in drug delivery systems warrants investigation.

Agrochemicals: The introduction of fluorine can enhance the biological activity and metabolic stability of agrochemicals. Research into the incorporation of the 2,2-difluoro-3-methoxypropyl moiety into new pesticides or herbicides could lead to more effective and environmentally benign products.

Q & A

Q. What are the recommended synthetic routes for 2,2-Difluoro-3-methoxypropan-1-ol in laboratory settings?

Methodological Answer: The compound can be synthesized via nucleophilic substitution or etherification reactions. A typical approach involves reacting fluorinated precursors with methoxy-containing reagents under basic conditions. For example, potassium carbonate (K₂CO₃) in dimethylformamide (DMF) facilitates alkoxy group introduction, as demonstrated in analogous syntheses of methoxypropanol derivatives . Post-reaction purification via silica gel chromatography (e.g., hexane:ethyl acetate gradients) is critical for isolating the target compound. Optimization of solvent polarity, reaction temperature (60–80°C), and stoichiometric ratios (1:1.2 molar ratio of precursor to methoxy reagent) improves yield.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : ¹⁹F NMR is essential for confirming fluorine substitution patterns, while ¹H and ¹³C NMR identify methoxy and hydroxyl groups.

- IR Spectroscopy : Detects O–H (3200–3600 cm⁻¹) and C–F (1000–1300 cm⁻¹) stretches.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular formula (C₄H₈F₂O₂).

Cross-referencing with computational predictions (e.g., density functional theory for NMR chemical shifts) enhances accuracy .

Q. What safety protocols are required when handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of vapors or aerosols.

- Storage : Keep in airtight containers at 2–8°C to prevent degradation .

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can computational chemistry predict the solvent effects on this compound’s reactivity?

Methodological Answer: Quantum mechanical calculations (e.g., DFT with B3LYP/6-311+G(d,p) basis set) model solvation effects. Solvent polarity parameters (e.g., dielectric constant) are incorporated via continuum solvation models (SMD). Molecular dynamics simulations further analyze hydrogen-bonding interactions in polar aprotic solvents (e.g., DMF), which influence reaction kinetics and transition states . Experimental validation through kinetic studies under varied solvent conditions is recommended.

Q. What strategies resolve contradictions in reported reaction yields involving this compound as a synthetic intermediate?

Methodological Answer:

- Systematic Parameter Screening : Vary temperature, catalyst loading, and solvent to identify optimal conditions.

- Statistical Design of Experiments (DoE) : Use factorial designs to isolate critical variables.

- Analytical Cross-Check : Compare purity assessments via HPLC or GC-MS to rule out impurities skewing yield data .

- Reproducibility Trials : Independent replication across labs minimizes batch-specific anomalies.

Q. How do fluorine substituents impact the hydrogen-bonding and solubility profile of this compound?

Methodological Answer: Fluorine’s electronegativity reduces electron density at the hydroxyl group, weakening hydrogen-bond donor capacity compared to non-fluorinated analogs. This decreases aqueous solubility but enhances lipid solubility, measurable via partition coefficient (logP) assays. Computational tools (e.g., COSMO-RS) predict solubility trends in binary solvent systems, corroborated by experimental shake-flask methods .

Data Contradiction Analysis

Q. How to address discrepancies in toxicity data for this compound across studies?

Methodological Answer:

- Source Evaluation : Confirm data origin (e.g., pure compound vs. mixtures in vs. 22).

- Dose-Response Curves : Reassess toxicity assays (e.g., LD₅₀) under standardized conditions.

- Metabolite Profiling : LC-MS/MS identifies degradation products that may contribute to toxicity variations .

Methodological Tables

Q. Table 1. Key Synthetic Parameters for this compound

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Reaction Temperature | 60–80°C | Maximizes kinetics |

| Solvent Polarity | Medium (e.g., DMF) | Enhances solubility |

| Base (e.g., K₂CO₃) | 1.2–1.5 equivalents | Drives completion |

| Purification Solvent | Hexane:EtOAc (5:1) | Reduces impurities |

| Adapted from analogous methoxypropanol syntheses . |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.